5-(Difluoromethoxy)-2,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethoxy)-2,4-difluorobenzenesulfonamide is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as increased stability and bioactivity, which make them valuable in various fields including pharmaceuticals and agrochemicals . The presence of multiple fluorine atoms in this compound can significantly alter its chemical behavior and biological interactions compared to non-fluorinated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-2,4-difluorobenzenesulfonamide typically involves multiple steps, including etherification, nitrification, hydrolysis, reduction, and redox reactions . One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce nitro groups. Subsequent hydrolysis and reduction steps convert these nitro groups into amines, which are then subjected to redox reactions to form the final sulfonamide product .
Industrial Production Methods
For industrial production, the process is optimized for high yield, low cost, and minimal environmental impact. This involves using efficient catalysts and reaction conditions that can be easily scaled up . The use of water as a solvent in some steps helps in reducing the environmental footprint of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-2,4-difluorobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
Scientific Research Applications
5-(Difluoromethoxy)-2,4-difluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying biological processes and interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives are known to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . This inhibition can lead to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated sulfonamides and difluoromethoxy-substituted benzenes . These compounds share some structural similarities but differ in their specific functional groups and overall bioactivity.
Uniqueness
What sets 5-(Difluoromethoxy)-2,4-difluorobenzenesulfonamide apart is its combination of difluoromethoxy and sulfonamide groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring high stability and specific bioactivity .
Properties
Molecular Formula |
C7H5F4NO3S |
---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
5-(difluoromethoxy)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C7H5F4NO3S/c8-3-1-4(9)6(16(12,13)14)2-5(3)15-7(10)11/h1-2,7H,(H2,12,13,14) |
InChI Key |
UFAKOGQDWHQJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)F)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.